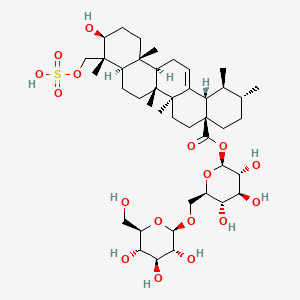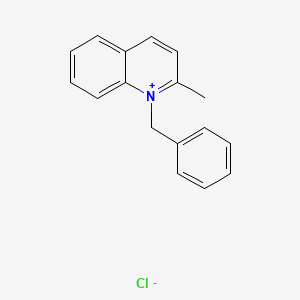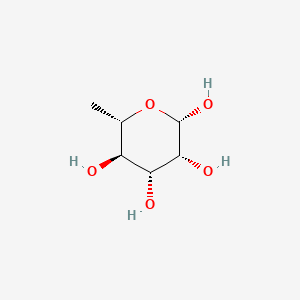![molecular formula C14H27NO4 B12793110 Ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate CAS No. 3619-66-7](/img/structure/B12793110.png)
Ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate is a chemical compound with the molecular formula C14H27NO5. It is an ester, which is a class of organic compounds derived from carboxylic acids and alcohols. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the reaction of butylamine with ethyl 3-ethoxy-3-oxopropanoate under acidic conditions. The reaction is carried out at room temperature and requires a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using flow microreactor systems. This method is more efficient and sustainable compared to traditional batch processes. The flow microreactor system allows for better control of reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
Ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and amines
科学的研究の応用
Ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals
作用機序
The mechanism of action of ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways. The compound may also interact with enzymes and receptors, influencing their activity and leading to various physiological effects .
類似化合物との比較
Ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate can be compared to other esters such as:
Ethyl acetate: Commonly used as a solvent and in flavorings.
Methyl butyrate: Known for its fruity odor and used in perfumes and flavorings.
Butyl propanoate: Similar structure but with different alkyl groups, leading to variations in chemical properties and applications
These compounds share similar ester functional groups but differ in their alkyl chains, leading to unique properties and uses.
特性
CAS番号 |
3619-66-7 |
|---|---|
分子式 |
C14H27NO4 |
分子量 |
273.37 g/mol |
IUPAC名 |
ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate |
InChI |
InChI=1S/C14H27NO4/c1-4-7-10-15(11-8-13(16)18-5-2)12-9-14(17)19-6-3/h4-12H2,1-3H3 |
InChIキー |
BBLPVHVOBMMCDC-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCC(=O)OCC)CCC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



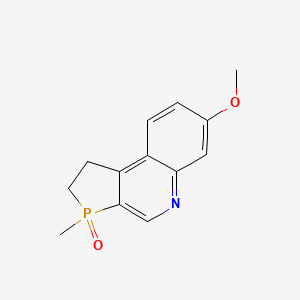
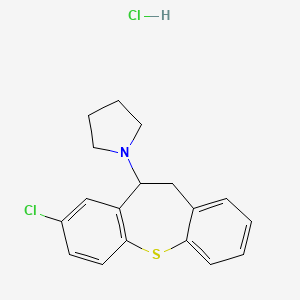
![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793046.png)
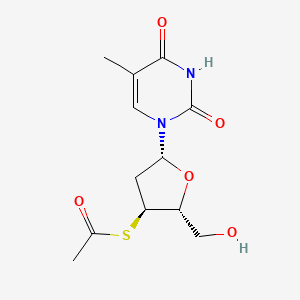
![(1S,3R)-1-[2-(6-amino-9-prop-2-ynylpurin-2-yl)ethynyl]-3-methylcyclohexan-1-ol](/img/structure/B12793063.png)
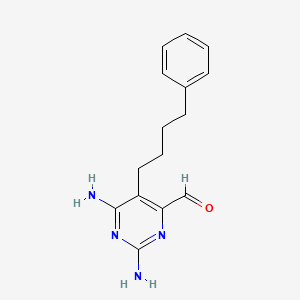
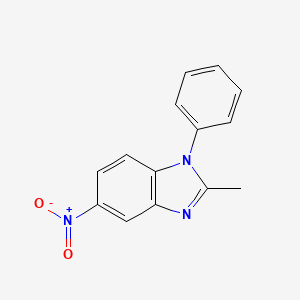

![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793071.png)

